N-{2-[5-cyclopropyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl]ethyl}-1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide
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Overview
Description
N-{2-[5-cyclopropyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl]ethyl}-1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a combination of cyclopropyl, pyridinyl, pyrazolyl, methoxyphenyl, and oxopyrrolidine groups, making it a versatile molecule for research and industrial purposes.
Scientific Research Applications
N-{2-[5-cyclopropyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl]ethyl}-1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases, such as cancer and inflammatory conditions.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
Target of Action
Compounds with similar structures, such as n-(pyridin-2-yl)amides , have been noted for their significant biological and therapeutic value . These compounds serve as pharmacophores for many molecules, indicating that they may interact with a variety of biological targets .
Mode of Action
It’s worth noting that n-(pyridin-2-yl)amides, which share structural similarities with the compound , are formed via c–c bond cleavage promoted by i2 and tbhp . This suggests that the compound might interact with its targets through similar chemical reactions.
Biochemical Pathways
The synthesis of similar compounds, such as n-(pyridin-2-yl)amides, involves the cleavage of c–c bonds . This could imply that the compound might affect biochemical pathways involving C–C bond formation or cleavage.
Result of Action
The synthesis of similar compounds, such as n-(pyridin-2-yl)amides, involves the cleavage of c–c bonds . This suggests that the compound might induce changes at the molecular level, possibly affecting the structure or function of its targets.
Action Environment
The synthesis of similar compounds, such as n-(pyridin-2-yl)amides, is noted to occur under mild and metal-free conditions . This suggests that the compound might exhibit optimal activity under similar conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[5-cyclopropyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl]ethyl}-1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the core pyrazole structure, followed by the introduction of the cyclopropyl and pyridinyl groups. The final steps involve the attachment of the methoxyphenyl and oxopyrrolidine groups under controlled conditions to ensure the desired product’s purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch reactors and continuous flow systems to optimize reaction efficiency and scalability. The use of advanced purification techniques, such as chromatography and crystallization, ensures the final product meets the required specifications for research and application.
Chemical Reactions Analysis
Types of Reactions
N-{2-[5-cyclopropyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl]ethyl}-1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions can result in a wide range of functionalized derivatives, expanding the compound’s utility in different applications.
Comparison with Similar Compounds
Similar Compounds
Cetylpyridinium chloride: Known for its antimicrobial properties and used in oral care products.
Domiphen bromide: Another antimicrobial agent with similar structural features.
Bis(2-ethylhexyl) terephthalate: A plasticizer with applications in polymer chemistry.
Uniqueness
N-{2-[5-cyclopropyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl]ethyl}-1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide stands out due to its combination of functional groups, which confer unique chemical and biological properties
Properties
IUPAC Name |
N-[2-(5-cyclopropyl-3-pyridin-2-ylpyrazol-1-yl)ethyl]-1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N5O3/c1-33-20-6-4-5-19(14-20)29-16-18(13-24(29)31)25(32)27-11-12-30-23(17-8-9-17)15-22(28-30)21-7-2-3-10-26-21/h2-7,10,14-15,17-18H,8-9,11-13,16H2,1H3,(H,27,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUOCCKDYZKSFHJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2CC(CC2=O)C(=O)NCCN3C(=CC(=N3)C4=CC=CC=N4)C5CC5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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